molecular formula C14H18FN7 B12224902 N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12224902
M. Wt: 303.34 g/mol
InChI Key: FIAXVMNRBIICPI-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The fluoropyrimidine group is then added through a nucleophilic substitution reaction. The final step involves the ethylation of the compound to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Studied for its antiproliferative activity.

    N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine: A closely related compound with similar structural features.

Uniqueness

N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H18FN7

Molecular Weight

303.34 g/mol

IUPAC Name

N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C14H18FN7/c1-2-16-12-3-4-17-14(20-12)22-7-5-21(6-8-22)13-18-9-11(15)10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20)

InChI Key

FIAXVMNRBIICPI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

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